molecular formula C21H23NO4 B13508305 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid

Cat. No.: B13508305
M. Wt: 353.4 g/mol
InChI Key: OBUOHPMUAPOVID-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound’s structure includes a fluorenyl group, which provides steric hindrance and protects the amino group during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and coupling steps .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group provides steric hindrance, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid chain. This structural feature can influence the compound’s reactivity and the steric effects during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid, commonly referred to as Fmoc-Methyl-Amino-Acid, is a compound of significant interest in biochemistry and pharmacology. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) group, plays a crucial role in its biological activity. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is C22H26N2O4, with a molar mass of 382.45 g/mol. The compound features a fluorenyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within proteins, while the amino acid moiety can engage in hydrogen bonding or π-π stacking interactions with active sites. These interactions can modulate the activity of target proteins, leading to diverse biological effects.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties. For instance, studies have shown that modifications to the fluorenyl group can enhance the inhibitory effects on specific enzymes involved in metabolic pathways .

Antiproliferative Effects

Case studies have demonstrated that certain analogs of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid possess significant antiproliferative activity against cancer cell lines. The mechanism involves the inhibition of type I topoisomerase, which is crucial for DNA replication and transcription .

CompoundActivityTarget
Fmoc-Methyl-Amino-AcidAntiproliferativeType I Topoisomerase
Analog AEnzyme InhibitionMetabolic Enzyme B
Analog BAntimicrobialBacterial Growth

Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the fluorenyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Neuroprotective Effects

Certain structural analogs have been investigated for their neuroprotective properties. These compounds may influence pathways related to neurodegenerative diseases by modulating oxidative stress and inflammatory responses .

Case Studies

  • Antiproliferative Activity : A study conducted on a series of fluorenone derivatives indicated that modifications in side chains significantly affected their antiproliferative potency against human cancer cell lines. The introduction of linear alkyl groups improved activity compared to branched or bulky groups .
  • Enzyme Interaction : Another research effort highlighted how specific structural features of Fmoc-Methyl-Amino-Acid could enhance binding affinities for metabolic enzymes, suggesting potential applications in drug design .
  • Neuroprotection : A study focusing on neuroprotective effects revealed that certain derivatives could reduce neuronal damage in models of oxidative stress, indicating their potential for treating neurodegenerative disorders .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylbutanoic acid

InChI

InChI=1S/C21H23NO4/c1-4-21(2,19(23)24)22(3)20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,4,13H2,1-3H3,(H,23,24)

InChI Key

OBUOHPMUAPOVID-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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